Prasugrel-d5

概要

説明

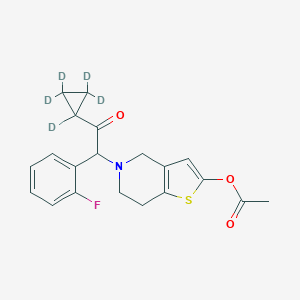

[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate is a complex organic compound belonging to the class of thienopyridines This compound is characterized by the presence of a fluorophenyl group, a cyclopropyl group with deuterium atoms, and an acetate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate involves multiple stepsThe reaction conditions typically involve the use of various reagents such as EDC·HCl, HOBT, DMF, and DIPEA at low temperatures .

Industrial Production Methods

For industrial production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of catalysts and solvents is also optimized to minimize waste and improve efficiency .

化学反応の分析

Types of Reactions

[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

科学的研究の応用

Pharmacokinetic Studies

Prasugrel-d5 is used to understand the metabolic pathways of prasugrel and its active metabolites. The incorporation of deuterium helps in tracing the compound through various biological processes without altering its pharmacological properties.

- Mechanism of Action : Prasugrel acts as an irreversible antagonist of the P2Y12 receptor, inhibiting ADP-mediated platelet activation and aggregation. This mechanism is crucial for preventing thrombotic events in patients undergoing PCI .

- Pharmacokinetics : Studies have shown that this compound can be effectively used to measure plasma concentrations of prasugrel and its metabolites over time, providing insights into absorption rates, peak plasma concentrations, and elimination half-lives .

Case Study: Elderly Patients

A study assessed the pharmacodynamic response to a reduced dose of prasugrel (5 mg) in very elderly patients (≥75 years). The findings indicated that this lower dose met noninferiority criteria compared to higher doses in younger cohorts while demonstrating fewer instances of poor platelet response . This has implications for tailoring antiplatelet therapy in older populations who may be at increased risk for bleeding complications.

Case Study: Acute Coronary Syndrome Management

In clinical settings, this compound has been utilized to evaluate the efficacy and safety profiles of prasugrel in managing ACS. One notable trial compared prasugrel with clopidogrel, revealing that prasugrel significantly reduced the rates of major adverse cardiovascular events while presenting a higher risk of bleeding .

Research on Drug Interactions

This compound has been instrumental in studying drug interactions that may affect its efficacy and safety. For instance, research involving concomitant use with other medications (like aspirin) has highlighted variations in platelet inhibition levels, which are critical for optimizing treatment regimens .

Toxicology Studies

The safety profile of this compound has been assessed through animal models, helping researchers understand potential adverse effects associated with high doses or prolonged use. Such studies are essential for establishing safe dosing guidelines and understanding the risks associated with antiplatelet therapy .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Time | ~30 minutes |

| Peak Plasma Concentration | ~1 hour |

| Elimination Half-Life | ~7 hours |

| Bioavailability | ~100% (prodrug activated) |

Table 2: Clinical Study Outcomes

| Study Focus | Findings |

|---|---|

| Elderly Patient Response | Lower MPA with 5 mg vs clopidogrel |

| ACS Management | Reduced thrombotic events compared to clopidogrel |

| Drug Interaction Effects | Variability in platelet inhibition observed |

作用機序

The mechanism of action of [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes, while the cyclopropyl group provides steric hindrance, affecting the overall reactivity. The acetate ester group facilitates its transport across cell membranes .

類似化合物との比較

Similar Compounds

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate]: This compound shares a similar thienopyridine core but differs in the substitution pattern on the cyclopropyl group.

Fluorinated Pyridines: These compounds have similar fluorophenyl groups but lack the thienopyridine core.

Uniqueness

The uniqueness of [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate lies in its combination of fluorophenyl, cyclopropyl, and acetate ester groups, which confer distinct chemical and biological properties .

生物活性

Prasugrel-d5 is a deuterated form of the antiplatelet medication prasugrel, which is widely used in the treatment of acute coronary syndromes (ACS). This article explores the biological activity of this compound, its applications in research, and its role in understanding prasugrel metabolism and pharmacodynamics.

Prasugrel is a thienopyridine prodrug that requires metabolic activation to exert its antiplatelet effects. The active metabolite, R-138727, irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. This action significantly reduces the risk of thrombotic events in patients with ACS .

Role of this compound in Research

This compound serves primarily as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its slightly higher mass due to deuterium substitution allows researchers to quantify prasugrel concentrations accurately in biological samples like blood and tissue extracts. By comparing the signal intensities of prasugrel and this compound, scientists can gain insights into the metabolism and pharmacokinetics of prasugrel .

Advantages of Using this compound

- Enhanced Stability : The deuterated structure increases stability during analysis.

- Metabolic Pathway Tracing : Administering prasugrel alongside this compound enables tracing the metabolic pathways and understanding how prasugrel is processed in the body.

- Improved Quantification : The use of stable isotope-labeled compounds enhances quantification accuracy in pharmacokinetic studies .

Pharmacodynamics and Efficacy

A significant study compared prasugrel with ticagrelor in patients with ACS (ISAR REACT 5). The results indicated that prasugrel was associated with a lower incidence of myocardial infarction (MI) compared to ticagrelor, highlighting its efficacy as an antiplatelet agent. Specifically, at a 12-month follow-up, the primary endpoint occurred in 6.8% of patients treated with prasugrel versus 9.1% with ticagrelor .

Case Studies

- Case Study on Elderly Patients : A study assessing the pharmacodynamic response to reduced doses of prasugrel (5 mg) in elderly patients showed that this dosage maintained effective platelet inhibition while reducing bleeding risks compared to higher doses. The study demonstrated that prasugrel 5 mg resulted in fewer poor responders than clopidogrel, indicating its favorable profile for elderly patients .

- Bleeding Risk Management : Another case study explored strategies for managing prasugrel-related bleeding through prophylactic transfusion of platelets, emphasizing the importance of balancing efficacy and safety in clinical settings .

Comparative Analysis with Other Antiplatelet Agents

The table below summarizes key features and mechanisms of action for prasugrel and other common antiplatelet agents:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Prasugrel | Thienopyridine | Irreversibly inhibits P2Y12 receptors | Requires metabolic activation; effective in ACS |

| Clopidogrel | Thienopyridine | Irreversibly inhibits P2Y12 receptors | Requires metabolic activation; affected by genetics |

| Ticagrelor | Cyclopentyltriazol | Reversible antagonist of P2Y12 receptors | Rapid onset; does not require metabolic activation |

特性

IUPAC Name |

[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGLZDAWLRGWQN-GEXSZOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。